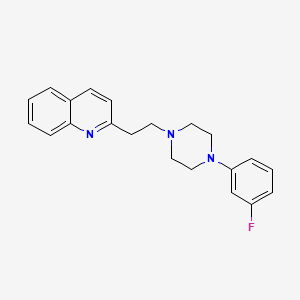
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- typically involves the cyclization of appropriate precursors. . This reaction is effective for synthesizing 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions may introduce various functional groups into the quinoline ring.
科学研究应用
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its ability to bind to biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Fluoroquinolones: These compounds are known for their broad-spectrum antibacterial activity and are widely used in medicine.
Isoquinolines: These compounds have similar structures but differ in their biological activities and applications.
Uniqueness
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinoline derivatives. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
57962-06-8 |
|---|---|
分子式 |
C21H22FN3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-18-5-3-6-20(16-18)25-14-12-24(13-15-25)11-10-19-9-8-17-4-1-2-7-21(17)23-19/h1-9,16H,10-15H2 |
InChI 键 |
HMLRXOSXAWCMDP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


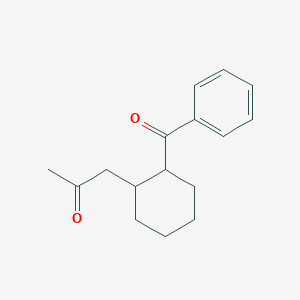

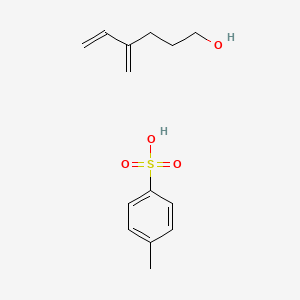
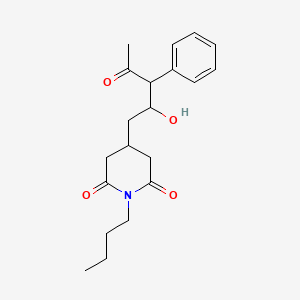

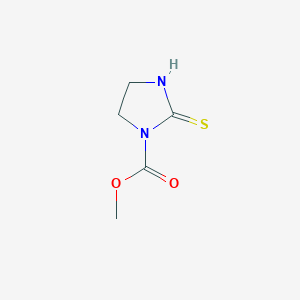
![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
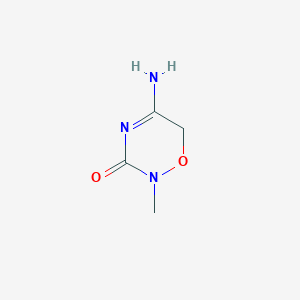
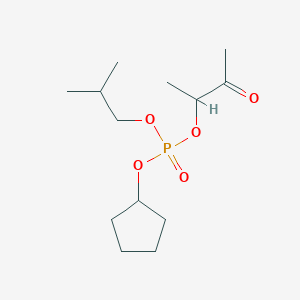
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
